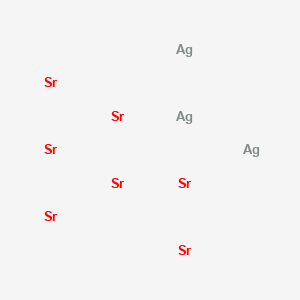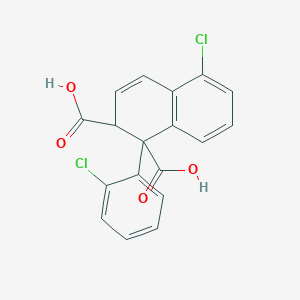![molecular formula C9H10O B14345249 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane CAS No. 92119-15-8](/img/structure/B14345249.png)
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane is an organic compound characterized by a unique structure that includes a cyclopentadiene ring fused with an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane typically involves the reaction of cyclopentadiene derivatives with epoxidizing agents. One common method is the reaction of cyclopentadiene with ethylidene derivatives under controlled conditions to form the desired oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of cyclopentadiene derivatives with hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include various cyclopentadiene derivatives, epoxides, and hydroxylated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane.
Epoxides: Compounds with similar oxirane rings but different substituents.
Fulvenes: Compounds with similar cyclopentadiene structures but different functional groups.
Propriétés
Numéro CAS |
92119-15-8 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-(1-cyclopenta-2,4-dien-1-ylideneethyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7(9-6-10-9)8-4-2-3-5-8/h2-5,9H,6H2,1H3 |
Clé InChI |
SWEYAELLPKPDAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



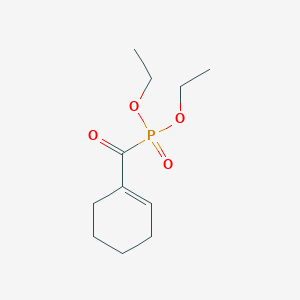
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
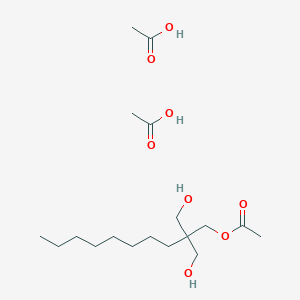

![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
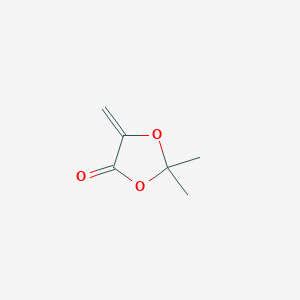
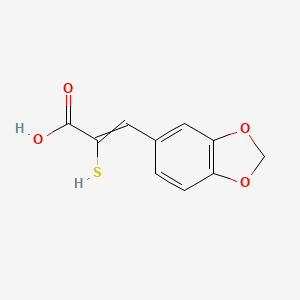

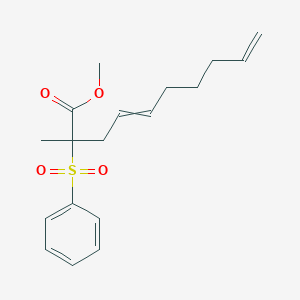
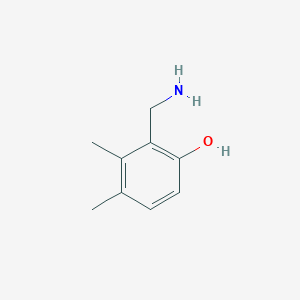
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
